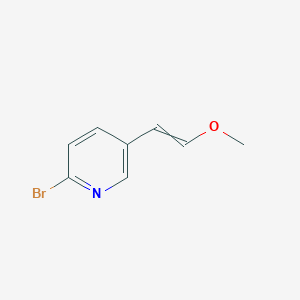

2-Bromo-5-(2-methoxyethenyl)pyridine

Description

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

2-bromo-5-(2-methoxyethenyl)pyridine |

InChI |

InChI=1S/C8H8BrNO/c1-11-5-4-7-2-3-8(9)10-6-7/h2-6H,1H3 |

InChI Key |

WQQGZZMDUMJLFO-UHFFFAOYSA-N |

Canonical SMILES |

COC=CC1=CN=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

Key Analogs :

5-Bromo-2-methoxypyridine (CAS 13472-85-0): Lacks the ethenyl group, reducing steric hindrance and conjugation effects .

2-Bromo-5-(trifluoromethyl)pyridine : Features a strong electron-withdrawing trifluoromethyl group, enhancing electrophilicity at the bromine site .

2-Bromo-5-(p-methoxyphenyl)pyridine : Aromatic substituents increase π-conjugation but may complicate solubility .

Electronic Effects :

- The methoxyethenyl group in the target compound provides moderate electron-donating effects via resonance, contrasting with the electron-withdrawing trifluoromethyl group in analog 2 .

- Methyl or methoxy groups (analogs 1, 3) offer simpler electronic profiles, making them more predictable in Suzuki-Miyaura couplings .

Reactivity in Cross-Coupling Reactions

Key Findings :

- The methoxyethenyl group may slow coupling kinetics due to steric bulk, unlike trifluoromethyl analogs, which react rapidly with TBAI acceleration .

- Methyl-substituted analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine) require lower temperatures to avoid decomposition, similar to the target compound .

Physical Properties

Solubility Trends :

- Methoxyethenyl and methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, dioxane) compared to trifluoromethyl derivatives .

Q & A

What are the most reliable synthetic routes for preparing 2-Bromo-5-(2-methoxyethenyl)pyridine, and how can reaction conditions be optimized?

Basic

The synthesis typically involves two key steps: (1) bromination of a pre-functionalized pyridine precursor and (2) introduction of the methoxyethenyl group via cross-coupling (e.g., Suzuki-Miyaura or Heck reactions). For example, bromination at the 2-position of 5-hydroxypyridine derivatives can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under controlled temperatures (0–25°C) . The methoxyethenyl group is then introduced via palladium-catalyzed coupling with vinyl ethers, requiring inert conditions and ligands like triphenylphosphine to stabilize the catalyst . Optimization involves adjusting catalyst loading (0.5–5 mol%), solvent polarity (e.g., THF vs. acetonitrile), and reaction time (6–24 hrs) to maximize yields.

How can researchers purify this compound to ≥95% purity, and which analytical techniques validate its structural integrity?

Basic

Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical validation requires:

- NMR spectroscopy (¹H/¹³C): Confirms substitution patterns (e.g., coupling constants for vinyl protons: J = 10–16 Hz) and absence of residual solvents .

- HPLC-MS : Verifies molecular weight ([M+H]⁺ expected at ~228.04) and purity (≥95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

- Melting point analysis : A sharp range (e.g., 133–136°C) indicates high crystallinity .

What strategies mitigate competing side reactions during the functionalization of this compound?

Advanced

The bromine atom and methoxyethenyl group create competing reactive sites. To suppress undesired pathways:

- Protective groups : Temporarily shield the methoxyethenyl group (e.g., silyl ether protection) during bromination or nucleophilic substitution .

- Regioselective catalysis : Use directing groups (e.g., pyridine N-oxide) to steer metal-catalyzed reactions toward the bromine site .

- Low-temperature kinetics : Slow addition of reagents (e.g., Grignard reagents) at –78°C minimizes electrophilic aromatic substitution at the electron-rich vinyl group .

How does the electronic nature of the methoxyethenyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced

The methoxyethenyl group is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. This duality impacts cross-coupling efficiency:

- Suzuki reactions : Electron-rich arylboronic acids couple efficiently at the bromine site due to enhanced oxidative addition with Pd(0) catalysts .

- Buchwald-Hartwig amination : Requires electron-deficient ligands (e.g., XPhos) to counteract the deactivating effect of the methoxy group on C–N bond formation .

Computational studies (DFT) are recommended to map charge distribution and predict reactivity .

How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

Advanced

Contradictions in bioactivity (e.g., variable IC₅₀ values in kinase assays) often stem from:

- Substituent positional isomerism : Even minor regioisomers (e.g., 3-methoxy vs. 4-methoxy derivatives) can drastically alter target binding .

- Assay conditions : Variances in pH, solvent (DMSO concentration), or cell-line specificity (e.g., HEK293 vs. HeLa) require standardization .

Resolution strategies :- Parallel synthesis : Test all possible regioisomers.

- Dose-response curves : Use 8–12 concentration points to minimize noise.

- Structural analogs : Compare with known active compounds (e.g., 2-Bromo-5-(trifluoromethyl)pyridine) to identify pharmacophore elements .

What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions at the 2-bromo position?

Advanced

The 2-bromo site is favored due to:

- Electronic effects : Pyridine’s nitrogen atom withdraws electron density, polarizing the C–Br bond and making the 2-position more electrophilic .

- Steric accessibility : The 2-position is less hindered compared to the 5-methoxyethenyl-substituted position, facilitating nucleophilic attack .

Mechanistic studies using isotopic labeling (e.g., ⁸¹Br/⁷⁹Br NMR) or kinetic isotope effects can validate these hypotheses .

How can computational chemistry aid in the design of this compound derivatives with enhanced binding affinity?

Advanced

In silico methods include:

- Docking simulations : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

- QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with bioactivity to guide functional group selection .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with the methoxy oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.